1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that features a brominated thiophene ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Formation of Bromothiophenylmethyl Intermediate: The 2-bromothiophene is then reacted with formaldehyde and a secondary amine to form the 2-bromothiophenylmethyl intermediate.
Cyclization to Pyrazole: The intermediate undergoes cyclization with hydrazine and a methylating agent to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Dehalogenated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiophene-Linked Triazoles: These compounds share the thiophene ring but differ in the attached functional groups and their biological activities.
Brominated Pyrazoles: Compounds with similar pyrazole structures but different substituents on the thiophene ring.
Uniqueness: 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a brominated thiophene ring and a methylated pyrazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10BrN3S |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
1-[(2-bromothiophen-3-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-6-4-13(12-9(6)11)5-7-2-3-14-8(7)10/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
VYNRXMGGEMAUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=C(SC=C2)Br |
Origin of Product |
United States |
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